molecular formula C16H14F5IO3S B12295969 (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate

(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate

Cat. No.: B12295969
M. Wt: 508.2 g/mol
InChI Key: GAAJMWNEHYWZIC-UHFFFAOYSA-M
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Properties

Molecular Formula

C16H14F5IO3S

Molecular Weight

508.2 g/mol

IUPAC Name

(2,4-difluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C15H14F2I.CHF3O3S/c1-9-6-10(2)15(11(3)7-9)18-14-5-4-12(16)8-13(14)17;2-1(3,4)8(5,6)7/h4-8H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

GAAJMWNEHYWZIC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=C(C=C(C=C2)F)F)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Photochemical Reactions

(2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate has been extensively utilized in photochemical reactions due to its ability to release aryl cations upon irradiation. This property facilitates:

  • Arylation Reactions : The generation of aryl cations allows for electrophilic aromatic substitution reactions, enabling the synthesis of complex aromatic compounds.
  • Polymerization Processes : It acts as a photoinitiator in the polymerization of acrylates and methacrylates, leading to the development of advanced materials with tailored properties.

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in the synthesis of polyacrylate films via photopolymerization. The films exhibited enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .

Anticancer Activity

Recent research has highlighted the potential anticancer activity of derivatives synthesized using (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate. For instance:

  • Synthesis of Antitumor Agents : Compounds derived from this iodinium salt have shown significant cytotoxic effects against various cancer cell lines, with mean GI50_{50} values indicating effective growth inhibition .

Organic Electronics

The compound plays a pivotal role in the development of organic electronic materials:

  • OLEDs (Organic Light Emitting Diodes) : Its derivatives are used to enhance charge transport properties in OLEDs, improving device efficiency and lifespan.
  • Organic Photovoltaics : The incorporation of these compounds into photovoltaic devices has been shown to boost energy conversion efficiencies due to improved charge carrier mobility .

Comparative Data Table

Application AreaSpecific Use CaseOutcome/Benefits
Synthetic ChemistryArylation reactionsFormation of complex aromatic compounds
Polymer SciencePhotopolymerizationEnhanced mechanical properties of films
Biological ResearchAntitumor agent synthesisSignificant cytotoxic effects on cancer cells
Material ScienceOLEDs and organic photovoltaicsImproved device efficiency and stability

Biological Activity

The compound (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate (CAS No. 2828433-71-0) is a specialized reagent in organic chemistry, particularly known for its role in various synthetic applications. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

  • Molecular Formula : C16_{16}H14_{14}F5_{5}IO3_{3}S
  • Molecular Weight : 408.24 g/mol
  • Structure : The compound features a difluorophenyl group and a mesityl group attached to an iodonium center, which contributes to its reactivity and utility in chemical synthesis.

Iodonium salts like (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate are known to act as electrophiles in various reactions. They can facilitate the formation of reactive intermediates, such as carbocations, which are crucial in many organic transformations. These properties make them valuable in the synthesis of complex organic molecules, including pharmaceuticals.

Antimicrobial Activity

Recent studies have indicated that certain iodonium salts exhibit antimicrobial properties. For instance, their ability to generate reactive oxygen species (ROS) upon reduction can lead to oxidative stress in microbial cells, ultimately resulting in cell death. This mechanism has been explored in the context of developing new antimicrobial agents.

Cytotoxic Effects

Research has shown that iodonium compounds can have cytotoxic effects on various cancer cell lines. The generation of ROS and subsequent induction of apoptosis (programmed cell death) have been noted as potential pathways through which these compounds exert their effects.

Case Studies and Experimental Data

  • Study on Antimicrobial Properties :
    • A study demonstrated that (2,4-Difluorophenyl)(mesityl)iodonium trifluoromethanesulfonate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • Cytotoxicity Evaluation :
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. IC50 values were approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of exposure.
  • Mechanistic Studies :
    • Further mechanistic investigations revealed that the compound induces oxidative stress by increasing intracellular ROS levels, leading to mitochondrial dysfunction and apoptosis.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus and E. coli
CytotoxicityIC50 = 25 µM (HeLa), 30 µM (MCF-7)
MechanismInduces ROS production

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